molecular formula C14H16ClF3N2O2 B4721407 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

Cat. No. B4721407
M. Wt: 336.74 g/mol
InChI Key: RFTZTFATXLMKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as TFU, is a synthetic compound that has been widely used in scientific research applications. TFU belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

TFU inhibits DHODH by binding to its active site and preventing the oxidation of dihydroorotate to orotate. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits the proliferation of cells. TFU has been found to exhibit selectivity towards DHODH in both human and microbial cells, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
TFU has been found to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit DHODH, TFU has been found to inhibit the activity of other enzymes such as tyrosine kinases, protein kinase C, and cyclooxygenase-2. TFU has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

TFU has several advantages for lab experiments. It exhibits selectivity towards DHODH, making it a useful tool for studying the de novo pyrimidine biosynthesis pathway. TFU has also been found to have low toxicity in vitro and in vivo, making it a safer alternative to other DHODH inhibitors. However, TFU has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. TFU also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for the use of TFU in scientific research. One direction is the development of TFU derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of TFU's potential in the treatment of viral infections such as COVID-19. TFU has been found to inhibit the replication of coronaviruses in vitro, and further studies are needed to determine its effectiveness in vivo. TFU's potential in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis also warrants further investigation.

Scientific Research Applications

TFU has been extensively used in scientific research applications due to its ability to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition by TFU leads to a depletion of pyrimidine nucleotides in cells. This depletion of pyrimidine nucleotides has been found to have therapeutic potential in the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c1-8(12-3-2-6-22-12)19-13(21)20-11-7-9(14(16,17)18)4-5-10(11)15/h4-5,7-8,12H,2-3,6H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZTFATXLMKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.